An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl L-malate
An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl L-malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Diethyl L-malate, a versatile chiral molecule with applications in organic synthesis and potentially in drug development. The information is presented to be a valuable resource for researchers and professionals working with this compound.
Chemical Identity and Structure
Diethyl L-malate, also known as L-(-)-Malic acid diethyl ester, is the diethyl ester of L-malic acid.[1] Its chemical structure consists of a four-carbon dicarboxylic acid backbone with a hydroxyl group at the second carbon and ethyl esters at both carboxylic acid positions.
-
IUPAC Name: diethyl (2S)-2-hydroxybutanedioate[2]
-
Synonyms: L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester, diethyl (S)-2-hydroxysuccinate[1][2][3][4]
-
Molecular Weight: 190.19 g/mol
Tabulated Physical and Chemical Properties
The following tables summarize the key quantitative data for Diethyl L-malate for easy reference and comparison.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid/oil | [1][3] |
| Melting Point | -168°C | [5] |
| Specific Gravity | 1.1280 (20/4℃) | [3] |
| Density | 1.13 g/mL, 1.149 g/mL, 1.128 g/mL at 25°C | [3][5] |
| Refractive Index | 1.4330 to 1.4370, 1.446 | [3][5] |
Table 2: Spectroscopic and Thermodynamic Properties
| Property | Value | Source(s) |
| Boiling Point | 253°C, 281.6°C at 760 mmHg, 122-124°C at 12 mmHg | [3][5] |
| Flash Point | 85°C, 185°F (85°C) | [5][6] |
| Optical Rotation (α) | -10.18°, -10.0 to -13.0 deg (neat) | [1][3] |
| pKa | 12.35 ± 0.20 (Predicted) | [3] |
| Dielectric Constant | 9.5 (20℃) | [3] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
| Water | Soluble | [6][7] |
| Alcohol | Miscible | [7] |
| Oil | Miscible | [7] |
Experimental Protocols
3.1. Synthesis of Diethyl L-malate
A common method for the synthesis of Diethyl L-malate involves the esterification of L-malic acid with ethanol in the presence of a catalyst.[3][4]
Detailed Methodology:
-
Reaction Setup: L-malic acid (80 g, 600 mmol) is dissolved in anhydrous ethanol (500 mL).[3][4] The solution is cooled to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (100 mL, 1.5 mol) is added slowly and dropwise to the cooled solution.[3][4]
-
Reaction Completion: The reaction mixture is allowed to proceed to completion. Upon completion, the solvent is removed by concentration under reduced pressure.[4]
-
Extraction: The resulting residue is extracted with ethyl acetate (3 x 1000 mL).[4]
-
Washing: The combined organic phases are washed sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and then concentrated.[4]
-
Purification: The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to yield pure Diethyl (S)-2-hydroxysuccinate.[4]
3.2. Characterization
The synthesized Diethyl L-malate can be characterized using various analytical techniques.
-
¹H NMR Spectroscopy: The structure can be confirmed by ¹H NMR. A reference spectrum in CDCl₃ shows characteristic peaks at δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]
-
Gas Chromatography (GC): Purity can be assessed using gas chromatography, with expected purity levels greater than 97.0%.[1]
Applications in Research and Development
Diethyl L-malate serves as a valuable chiral building block in organic synthesis. It is utilized as a reagent in the stereoselective synthesis of complex molecules, such as crucigasterin A, which has shown antitumor activity.[3][4] Its fruity aroma also leads to its use as a flavoring agent in the food industry.[8]
Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of Diethyl L-malate.
References
- 1. Diethyl L-(-)-Malate | 691-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Diethyl L-malate CAS#: 691-84-9 [m.chemicalbook.com]
- 4. Diethyl L-malate | 691-84-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. diethyl malate, 7554-12-3 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
- 8. Diethyl malate | 7554-12-3 [chemicalbook.com]
